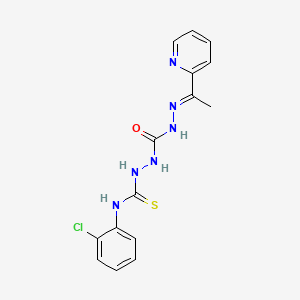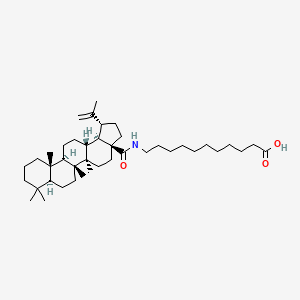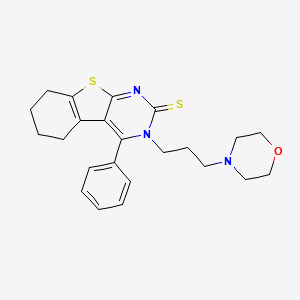
Ethylenetetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenetetracarboxylic acid is an organic compound with the chemical formula C6H4O8. It is also known as ethene-1,1,2,2-tetracarboxylic acid. This compound is characterized by the presence of four carboxyl groups attached to an ethylene backbone. It is a member of the oxocarbon family, which consists solely of carbon and oxygen atoms .
準備方法
Synthetic Routes and Reaction Conditions: Ethylenetetracarboxylic acid can be synthesized through the hydrolysis of tetraethyl ethylenetetracarboxylate. This ester is obtained from diethyl dibromomalonate using sodium iodide . Another method involves the formation of ethylenetetracarboxylic dianhydride by direct dehydration at high temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled hydrolysis of its esters or the dehydration of its precursors under high-temperature conditions .
化学反応の分析
Types of Reactions: Ethylenetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxocarbon anions by the removal of protons.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxocarbon anions such as ethylenetetracarboxylate.
Reduction: Alcohol derivatives of this compound.
Substitution: Esters and amides derived from the carboxyl groups.
科学的研究の応用
Ethylenetetracarboxylic acid and its derivatives have a wide range of applications in scientific research:
作用機序
The mechanism of action of ethylenetetracarboxylic acid involves its ability to form stable complexes with various molecules. The carboxyl groups can interact with metal ions, enzymes, and other biological molecules, influencing their activity and stability. The compound’s unique structure allows it to participate in multiple pathways, including oxidation-reduction reactions and enzyme catalysis .
類似化合物との比較
Maleic Acid: Similar in having multiple carboxyl groups but differs in the arrangement and reactivity.
Fumaric Acid: Another dicarboxylic acid with different geometric configuration and properties.
Tartaric Acid: Contains two carboxyl groups and two hydroxyl groups, used in various industrial applications.
Uniqueness: Ethylenetetracarboxylic acid is unique due to its four carboxyl groups attached to an ethylene backbone, making it highly versatile in forming various derivatives and participating in diverse chemical reactions .
特性
CAS番号 |
4363-44-4 |
|---|---|
分子式 |
C6H4O8 |
分子量 |
204.09 g/mol |
IUPAC名 |
ethene-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C6H4O8/c7-3(8)1(4(9)10)2(5(11)12)6(13)14/h(H,7,8)(H,9,10)(H,11,12)(H,13,14) |
InChIキー |
AIJZIRPGCQPZSL-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




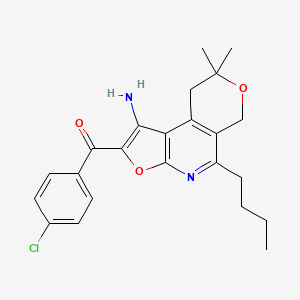
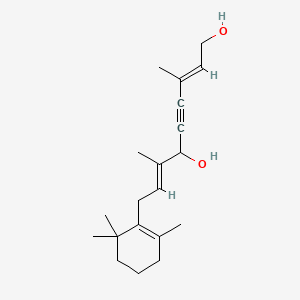

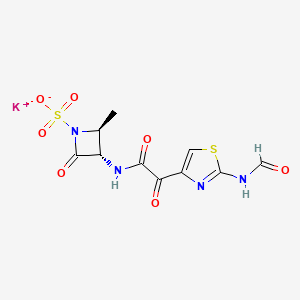
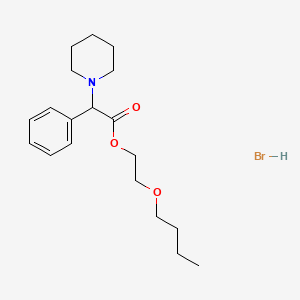
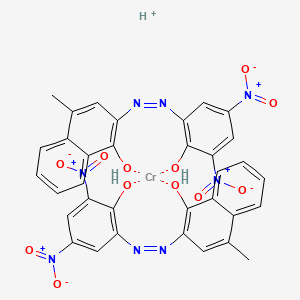

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
